molecular formula C8H6ClIN2O B14899027 6-Chloro-3-iodo-5-methoxy-1H-indazole

6-Chloro-3-iodo-5-methoxy-1H-indazole

Cat. No.: B14899027
M. Wt: 308.50 g/mol
InChI Key: DXPALLQLXOCOCC-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-5-methoxy-1H-indazole is a halogenated and methoxy-substituted indazole derivative. The presence of electron-withdrawing groups (e.g., Cl, I) and electron-donating groups (e.g., OCH₃) at specific positions influences reactivity, stability, and biological activity .

Properties

Molecular Formula

C8H6ClIN2O

Molecular Weight

308.50 g/mol

IUPAC Name

6-chloro-3-iodo-5-methoxy-2H-indazole

InChI

InChI=1S/C8H6ClIN2O/c1-13-7-2-4-6(3-5(7)9)11-12-8(4)10/h2-3H,1H3,(H,11,12)

InChI Key

DXPALLQLXOCOCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=C1Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-5-methoxy-1H-indazole typically involves the iodination and chlorination of a methoxy-substituted indazole precursor. One common method includes:

    Starting Material: 5-Methoxy-1H-indazole.

    Iodination: Using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.

    Chlorination: Employing reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Processing: Using large reactors for the iodination and chlorination steps.

    Purification: Employing techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-iodo-5-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: Both the chloro and iodo groups can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted indazoles can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with hydrogenated sites.

Scientific Research Applications

6-Chloro-3-iodo-5-methoxy-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents.

    Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Explored for its potential in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which 6-Chloro-3-iodo-5-methoxy-1H-indazole exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: Can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
6-Chloro-3-iodo-5-methoxy-1H-indazole* Cl (6), I (3), OCH₃ (5) ~315.48 (calculated) N/A Iodo, Methoxy
3-Bromo-5-chloro-1-(3-methoxyphenyl)-1H-indazole (6x) Br (3), Cl (5), OCH₃ (phenyl) 345.58 N/A Bromo, Methoxy
6-Chloro-5-hydroxy-1H-indazole Cl (6), OH (5) 168.58 N/A Hydroxy
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (79) OCH₃ (5) 389.04 N/A Methoxy, Imidazolyl

Research Findings and Key Insights

Iodo vs. Bromo Substitution : Iodo derivatives generally exhibit higher molecular weights and enhanced stability in cross-coupling reactions compared to bromo analogs, though at increased synthetic cost .

Methoxy Functionalization : Methoxy groups improve lipophilicity, enhancing blood-brain barrier penetration in pharmacological contexts, but may reduce aqueous solubility .

Synthetic Efficiency : Copper-catalyzed methods (e.g., ) achieve high yields (>85%) for halogenated indazoles, while imidazole conjugations () require precise stoichiometry for optimal purity .

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